

preparing hVEGF-IN-1 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	hVEGF-IN-1	
Cat. No.:	B2554011	Get Quote

Application Notes: hVEGF-IN-1

Introduction

hVEGF-IN-1 is a quinazoline derivative that functions as a potent and specific inhibitor of human vascular endothelial growth factor A (VEGF-A) expression.[1] Unlike traditional kinase inhibitors that target the VEGF receptor, **hVEGF-IN-1** acts at the translational level. It specifically binds to a G-rich sequence in the internal ribosome entry site A (IRES-A) of VEGF-A mRNA.[1][2] This interaction destabilizes the G-quadruplex structure, thereby repressing the cap-independent translation of VEGF-A.[1] By decreasing the synthesis of VEGF-A protein, **hVEGF-IN-1** effectively hinders tumor cell migration and suppresses tumor growth, making it a valuable tool for research in oncology and angiogenesis.[1][3]

Mechanism of Action

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in both vasculogenesis and angiogenesis (the formation of new blood vessels).[4][5] The VEGF signaling cascade is initiated by the binding of VEGF ligands to VEGF receptors (VEGFRs), which are receptor tyrosine kinases located on the cell surface.[4][5][6] This binding triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling pathways, including the PI3K/Akt, PLCy/PKC, and Ras/MAPK pathways, which ultimately promote endothelial cell proliferation, survival, migration, and vascular permeability.[4][5][7] hVEGF-IN-1 inhibits the initial production of the VEGF-A ligand, thereby preventing the activation of this entire downstream cascade.

Applications



- Anti-Angiogenesis Research: Studying the effects of inhibiting VEGF-A production on endothelial cell tube formation and migration.
- Oncology Research: Investigating the impact of reduced VEGF-A levels on tumor growth, vascularization, and metastasis in various cancer models, such as breast cancer.[3]
- Drug Development: Serving as a reference compound or starting point for the development of novel therapeutics targeting protein translation in cancer.

Physicochemical and Solubility Data

The quantitative data for **hVEGF-IN-1** are summarized in the table below. Note the variation in reported solubility in DMSO across different suppliers; it is recommended to use fresh, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility.[1]

Property	Value	Source(s)
CAS Number	1637443-98-1	[3][8]
Molecular Formula	C34H43N7O2	[3]
Molecular Weight	581.75 g/mol (or 581.8 g/mol)	[3][8]
Solubility in DMSO	2 mg/mL (~3.4 mM) to 25 mg/mL (~43.0 mM)	[1][3]
Solubility in Ethanol	25 mg/mL (~43.0 mM) to 50 mg/mL (~85.9 mM)	[3][8]
Solubility in Water	Insoluble	[1][8]
Appearance	Solid	[3]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM hVEGF-IN-1 Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution, a standard concentration for in vitro experiments that is well within the compound's solubility limits.

Materials and Equipment

- hVEGF-IN-1 powder (CAS 1637443-98-1)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure

- Pre-calculation: Determine the required mass of hVEGF-IN-1 and volume of DMSO. To prepare 1 mL of a 10 mM stock solution:
 - Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (mg) = $0.010 \text{ mol/L} \times 0.001 \text{ L} \times 581.75 \text{ g/mol} \times 1000 \text{ mg/g}$
 - Mass = 5.82 mg
- Weighing: Carefully weigh out 5.82 mg of hVEGF-IN-1 powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
 - $\circ~$ Note: For different volumes, adjust the mass and DMSO volume accordingly (e.g., for 500 $\,$ µL, use 2.91 mg of powder).



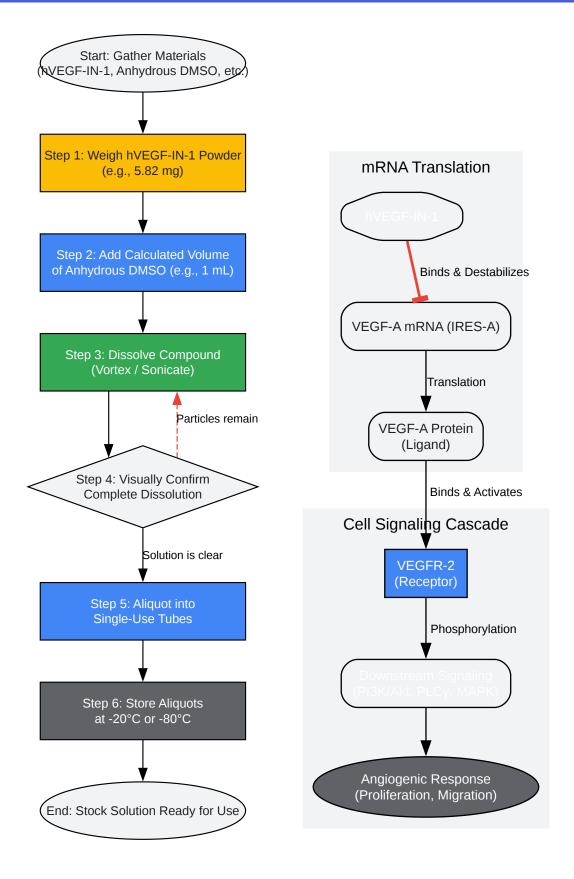
- Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the hVEGF-IN-1 powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile microcentrifuge tubes.
- Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots in a light-protected box at -20°C or -80°C for long-term storage. The stability is reported to be at least 4 years under proper storage conditions.[3]

Safety Precautions

- **hVEGF-IN-1** is a bioactive chemical. Handle with care, and always wear appropriate PPE.
- Work in a well-ventilated area or a chemical fume hood when handling DMSO and the powdered compound.
- Consult the Safety Data Sheet (SDS) for hVEGF-IN-1 before use for complete safety and handling information.

Visualizations





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- To cite this document: BenchChem. [preparing hVEGF-IN-1 stock solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2554011#preparing-hvegf-in-1-stock-solution-in-dmso]

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